Cas no 473537-64-3 (tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate)

Tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate is a high-purity synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its key structural features include a morpholino group and a trifluoromethyl substituent, which enhance its utility in the development of bioactive compounds. The tert-butyl carbamate (Boc) protecting group ensures stability during synthetic processes while allowing selective deprotection under mild conditions. This compound is particularly valuable in medicinal chemistry for constructing complex molecules due to its well-defined reactivity and compatibility with diverse reaction conditions. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity in target molecules. The product is typically supplied with rigorous quality control to ensure consistency in research applications.
tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate structure
473537-64-3 structure
Product Name:tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate
CAS No:473537-64-3
MF:C16H22F3N3O3
MW:361.359394550323
CID:1092267
PubChem ID:12048026
Update Time:2025-05-19

tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate
    • tert-butyl N-[2-amino-5-morpholin-4-yl-4-(trifluoromethyl)phenyl]carbamate
    • DB-388112
    • SCHEMBL5557435
    • (2-Amino-5-morpholin-4-yl-4-trifluoromethyl-phenyl)-carbamic acid tert.-butyl ester
    • (2-Amino-5-morpholin-4-yl-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester
    • TERT-BUTYL N-[2-AMINO-5-(MORPHOLIN-4-YL)-4-(TRIFLUOROMETHYL)PHENYL]CARBAMATE
    • tert-Butyl(2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate
    • 473537-64-3
    • Inchi: 1S/C16H22F3N3O3/c1-15(2,3)25-14(23)21-12-9-13(22-4-6-24-7-5-22)10(8-11(12)20)16(17,18)19/h8-9H,4-7,20H2,1-3H3,(H,21,23)
    • InChI Key: IDIHNUHJKRFJHR-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=CC=1N1CCOCC1)NC(=O)OC(C)(C)C)N)(F)F

Computed Properties

  • Exact Mass: 361.16132606g/mol
  • Monoisotopic Mass: 361.16132606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 76.8Ų

tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate Pricemore >>

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Additional information on tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate

Comprehensive Overview of tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate (CAS No. 473537-64-3)

The compound tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate (CAS No. 473537-64-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a morpholino moiety and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and development, particularly in targeting enzymes and receptors involved in metabolic pathways.

One of the key reasons for the growing interest in tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate is its role in the design of kinase inhibitors. Kinases are a hot topic in modern medicine, with their inhibitors being explored for treating cancers, inflammatory diseases, and neurodegenerative disorders. The trifluoromethyl group in this compound enhances its binding affinity and metabolic stability, making it a promising candidate for further optimization. Additionally, the morpholino ring contributes to improved solubility and bioavailability, which are critical factors in drug development.

From an SEO perspective, users often search for terms like "synthesis of tert-Butyl carbamate derivatives", "applications of morpholino compounds in medicine", and "trifluoromethyl phenyl derivatives in drug discovery". These queries reflect the compound's relevance in cutting-edge research. The combination of these functional groups—carbamate, morpholino, and trifluoromethyl—makes this molecule a versatile building block for medicinal chemists aiming to develop novel therapeutics with enhanced efficacy and safety profiles.

Another area where tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate shows promise is in agrochemical applications. The trifluoromethyl group is known to improve the pesticidal and herbicidal activity of compounds, making them more effective at lower doses. This aligns with the global trend toward sustainable agriculture, where reducing chemical load while maintaining efficacy is a priority. Researchers are actively investigating this compound's potential in creating next-generation agrochemicals that are environmentally friendly and highly targeted.

The synthesis of tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate typically involves multi-step organic reactions, including protection-deprotection strategies and palladium-catalyzed cross-coupling reactions. These methods are widely discussed in academic and industrial circles, as they offer high yields and selectivity. Keywords such as "efficient synthesis of trifluoromethyl phenyl carbamates" and "morpholino-containing intermediates in organic synthesis" are frequently used in literature searches, highlighting the compound's technical significance.

In conclusion, tert-Butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate (CAS No. 473537-64-3) is a compound of immense scientific and industrial value. Its applications span from drug discovery to agrochemical innovation, driven by its unique structural features. As research continues to uncover new uses for this molecule, its demand is expected to rise, solidifying its place as a key player in the field of specialty chemicals.

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